1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15874032
Molecular Formula: C17H21N3O
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O |
|---|---|
| Molecular Weight | 283.37 g/mol |
| IUPAC Name | 1-[2-[2-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H21N3O/c1-12-8-9-13(2)20(12)17-15(6-4-10-18-17)16-7-5-11-19(16)14(3)21/h4,6,8-10,16H,5,7,11H2,1-3H3 |
| Standard InChI Key | IAKPNBWXGQRMCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3C(=O)C)C |
Introduction
1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound with a molecular formula of C17H21N3O and a molecular weight of 283.37 g/mol . This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis and Preparation
The synthesis of 1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The starting materials could include 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol, which is a known heterocyclic building block . The synthesis might involve acylation reactions to introduce the pyrrolidine and ethanone moieties.
Potential Applications
While specific applications of 1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone are not well-documented, compounds with similar structures are often explored for their pharmacological properties. These include potential roles as enzyme inhibitors, receptor antagonists, or in drug development processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume